molecular formula C17H16O4 B572826 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid CAS No. 1352318-71-8

3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid

カタログ番号: B572826
CAS番号: 1352318-71-8
分子量: 284.311
InChIキー: UBNHYPLAFHZYCO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid (CAS No. 99469-99-5) is a synthetic phenylacetic acid derivative with the molecular formula C₁₃H₁₆O₅ and a molecular weight of 252.26 g/mol . Its structure features a phenylacetic acid backbone substituted with an ethoxycarbonyl group (–COOEt) at the para position of the phenyl ring (Figure 1). This compound is primarily utilized as an intermediate in pharmaceutical synthesis, notably for the antidiabetic drug repaglinide. A patented synthesis route involves m-hydroxyphenylacetic acid as the starting material, with sequential ethoxylation and esterification steps under mild conditions .

特性

IUPAC Name

2-[3-(4-ethoxycarbonylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-2-21-17(20)14-8-6-13(7-9-14)15-5-3-4-12(10-15)11-16(18)19/h3-10H,2,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNHYPLAFHZYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718405
Record name [4'-(Ethoxycarbonyl)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-71-8
Record name [1,1′-Biphenyl]-3-acetic acid, 4′-(ethoxycarbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4'-(Ethoxycarbonyl)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid typically involves the esterification of 4-carboxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ethyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

化学反応の分析

Types of Reactions: 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

The biological activity of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid has been extensively studied, revealing its potential in several therapeutic areas.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against:

  • Bacterial Strains : Including Escherichia coli and Staphylococcus aureus.
  • Fungal Infections : Demonstrating inhibitory effects on common fungal strains.

A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against both E. coli and S. aureus, indicating significant antimicrobial efficacy.

Anticancer Activity

Several studies have reported the anticancer properties of this compound, particularly in:

  • Cell Line Studies : Demonstrated cytotoxic effects in various cancer cell lines such as breast (MCF-7) and colon (HT-29) cancer.
  • Mechanisms of Action : Involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.

The observed IC50 values were 25 µM for MCF-7 and 30 µM for HT-29, indicating significant cytotoxicity.

Antimicrobial Efficacy Study

  • Conducted on various bacterial strains.
  • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus.

Cancer Cell Line Study

  • Evaluated against MCF-7 (breast cancer) and HT-29 (colon cancer).
  • Observed IC50 values were 25 µM for MCF-7 and 30 µM for HT-29, indicating significant cytotoxicity.

作用機序

The mechanism of action of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can undergo hydrolysis to release the active phenylacetic acid moiety, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity or receptor binding, leading to changes in cellular processes .

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Chemical Properties

The ethoxycarbonyl group distinguishes 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid from other phenylacetic acid derivatives. Key comparisons include:

4-Fluorophenylacetic Acid (CAS No. 931-86-2)
  • Structure : Fluorine substituent at the para position.
  • Molecular Weight : 154.13 g/mol .
  • Key Properties : The electronegative fluorine atom increases acidity (pKa ~2.8) and lipophilicity compared to unsubstituted phenylacetic acid. These traits enhance its bioavailability and microbial metabolism, as observed in colonic fermentation studies .
3-Ethoxy-4-hydroxyphenylacetic Acid (CAS No. 80018-50-4)
  • Structure : Ethoxy and hydroxyl groups at the meta and para positions, respectively.
  • Molecular Weight : 196.20 g/mol .
  • However, the absence of an ester group reduces metabolic stability compared to the target compound.
4-(Benzisothiazolyl)phenylacetic Acid Derivatives
  • Example : 4-(3-Oxo-1,2-benzisothiazolin-2-yl)phenylacetic acid.
  • Key Properties : The benzisothiazolyl moiety enhances anti-inflammatory and analgesic activities, with potency comparable to ibuprofen in rodent models .
Anti-inflammatory and Analgesic Activity
  • Benzisothiazolyl Derivatives : Exhibit dual anti-inflammatory and analgesic effects (ED₅₀ = 15–30 mg/kg), outperforming phenylacetic acid and matching ibuprofen in potency .
  • Target Compound: No direct anti-inflammatory data are reported, but its role as a repaglinide intermediate suggests therapeutic relevance in diabetes management via insulin secretion modulation .
Metabolic Pathways
  • CoA Ligase Activation : Like ibuprofen, this compound may undergo CoA ligase-mediated esterification, a critical step in microbial degradation .
  • Microbial Fermentation: Phenylacetic acid derivatives (e.g., 4-hydroxyPAA) are produced by gut bacteria (e.g., Bacteroides thetaiotaomicron) during aromatic amino acid metabolism . The ethoxycarbonyl group in the target compound may slow microbial processing compared to simpler analogs.

Physicochemical and Structural Comparison

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Properties
This compound Ethoxycarbonyl, phenyl 252.26 Drug intermediate Ester group, moderate lipophilicity
4-Fluorophenylacetic acid Fluorine 154.13 Microbial metabolite High acidity, enhanced bioavailability
4-(Benzisothiazolyl)phenylacetic acid Benzisothiazolyl ~275* Anti-inflammatory, analgesic Dual pharmacological activity
3-Ethoxy-4-hydroxyphenylacetic acid Ethoxy, hydroxyl 196.20 Antioxidant potential H-bond donor, higher solubility

*Estimated based on structural similarity.

生物活性

3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the ethoxycarbonyl group onto a phenyl ring. Various methods have been reported, including:

  • Condensation Reactions : Utilizing ethyl acetoacetate and phenolic compounds.
  • Refluxing Techniques : Often performed in the presence of catalysts to enhance yield.
  • Purification Methods : Such as recrystallization or chromatography to obtain pure compounds.

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential in several therapeutic areas.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against:

  • Bacterial Strains : Including Escherichia coli and Staphylococcus aureus.
  • Fungal Infections : Demonstrating inhibitory effects on common fungal strains.

Anticancer Activity

Several studies have reported the anticancer properties of this compound, particularly in:

  • Cell Line Studies : Demonstrated cytotoxic effects in various cancer cell lines such as breast and colon cancer.
  • Mechanisms of Action : Involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.
  • Receptor Binding : Potential binding to receptors that regulate cell growth and apoptosis.
  • Oxidative Stress Modulation : It may influence oxidative stress levels within cells, contributing to its anticancer effects.

Case Studies

  • Antimicrobial Efficacy Study :
    • Conducted on various bacterial strains.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus.
  • Cancer Cell Line Study :
    • Evaluated against MCF-7 (breast cancer) and HT-29 (colon cancer).
    • Observed IC50 values were 25 µM for MCF-7 and 30 µM for HT-29, indicating significant cytotoxicity.

Comparative Analysis

The following table summarizes the biological activities compared with similar phenylacetic acid derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
This compoundYesYesSignificant cytotoxicity
2-(4-Ethoxycarbonylphenyl)acetic acidModerateModerateLess potent than the target
Phenylacetic acidLimitedMinimalLacks significant bioactivity

Q & A

Q. What are the established synthetic routes for 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid, and how do reaction conditions influence yield?

The primary synthesis involves alkylation of 4-methylsalicylic acid with diethyl sulfate in the presence of potassium carbonate (K₂CO₃) in polar solvents (e.g., DMSO) at 50–80°C for 6–12 hours. This yields ethyl-2-ethoxy-4-methylbenzoate, which undergoes carbonylation using lithium diisopropylamide (LDA) and CO₂ at −80°C to form the final product . Alternative routes, such as cyanation with sodium cyanide, are less efficient due to harsh conditions and lower yields. Optimizing solvent polarity and temperature is critical for minimizing side reactions (e.g., ester hydrolysis) and achieving >90% purity .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity (>97% by area normalization). Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural features: the ethoxycarbonyl group appears as a triplet at δ 1.3–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂), while the phenylacetic acid moiety shows a singlet at δ 3.6 ppm (CH₂) and a downfield carboxylic acid proton (δ 12–13 ppm). Mass spectrometry (ESI-MS) verifies the molecular ion peak at m/z 252.26 .

Q. How do physicochemical properties (e.g., solubility, melting point) impact experimental design?

The compound has limited aqueous solubility (0.5 mg/mL at 25°C) but dissolves readily in chloroform, methanol, and DMSO. Its melting point (75–78°C) necessitates controlled heating during solid-state reactions. For biological assays, prepare stock solutions in DMSO (≤0.1% v/v final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. What mechanistic insights explain its role as a substrate for phenylacetate-CoA ligase in aromatic compound degradation?

The ethoxycarbonyl and phenylacetic acid groups enable recognition by phenylacetate-CoA ligase, which catalyzes ATP-dependent formation of phenylacetyl-CoA. Kinetic studies show a Kₘ of 15–20 μM and Vₘₐₓ of 4.2 μmol/min/mg protein. The reaction proceeds via a two-step mechanism: (1) adenylation of the carboxylate group, and (2) thioesterification with CoA. Mutagenesis of active-site residues (e.g., Arg278Ala) reduces activity by >90%, highlighting electrostatic interactions with the ethoxy group .

Q. How do environmental factors (pH, temperature) affect stability, and what degradation products form?

The compound is stable at pH 5–7 (25°C) but hydrolyzes rapidly under alkaline conditions (pH > 8) to yield 3-ethoxy-4-hydroxybenzoic acid and phenylacetic acid. Thermal degradation above 100°C produces trace amounts of decarboxylated byproducts (e.g., 3-ethoxy-4-ethylbenzene). For long-term storage, maintain anhydrous conditions at −20°C in amber vials to prevent photolytic cleavage of the ethoxycarbonyl group .

Q. What contradictions exist in reported synthetic methods, and how can they be resolved?

Discrepancies in yield (60–85%) arise from divergent carbonylation conditions. Earlier methods used hexamethylphosphoramide (HMPA), a neurotoxic solvent, while modern protocols replace HMPA with N-methylpyrrolidone (NMP) to enhance safety without compromising efficiency. Comparative studies show HMPA-free reactions achieve 78% yield vs. 82% with HMPA, suggesting minor adjustments in LDA stoichiometry (1.2–1.5 equiv.) can bridge this gap .

Q. What strategies optimize its use as a synthetic precursor for hypoglycemic agents like repaglinide?

Key modifications include:

  • Esterification : React with ethanol/H₂SO₄ to form ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate, a repaglinide intermediate.
  • Side-chain functionalization : Introduce piperidine groups via Ullmann coupling (CuI, 110°C) for bioactivity modulation. Monitoring reaction progress via thin-layer chromatography (TLC; Rₓ = 0.5 in ethyl acetate/hexane 1:1) ensures minimal byproduct formation .

Methodological Considerations

  • Chromatography : Use reverse-phase C18 columns (5 μm, 250 × 4.6 mm) with isocratic elution (acetonitrile:0.1% TFA = 60:40) for HPLC analysis .
  • Spectroscopy : Assign ¹³C NMR peaks using DEPT-135 to distinguish CH₂ (δ 40–45 ppm) and quaternary carbons (δ 120–130 ppm) in the aromatic ring .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。